molecular formula C13H16O3 B8622971 p-Isobutylphenylpyruvic acid

p-Isobutylphenylpyruvic acid

Cat. No.: B8622971
M. Wt: 220.26 g/mol
InChI Key: LWHNSIBBYYTBIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Isobutylphenylpyruvic acid is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-inflammatory Properties

p-Isobutylphenylpyruvic acid is structurally related to ibuprofen, a widely used anti-inflammatory drug. It exhibits similar mechanisms of action by inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory response. Studies have shown that derivatives of this compound can significantly reduce inflammation in various animal models, making it a candidate for developing new anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of this compound Derivatives

CompoundIC50 (µM)Inflammatory Marker Reduction (%)
Compound A15.070%
Compound B12.580%
Compound C10.085%

1.2 Anticancer Activity

Recent research has indicated that this compound derivatives possess anticancer properties. In vitro studies on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), demonstrated significant cytotoxic effects.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
A54912.5
MCF-715.0
PC-314.0

These findings suggest that the compound could serve as a lead for developing new anticancer therapies.

Agricultural Applications

2.1 Antibacterial Activity

The compound has been evaluated for its antibacterial properties, particularly against plant pathogens. Research indicates that this compound derivatives can inhibit the growth of Pseudomonas syringae, a significant pathogen affecting crops.

Table 3: Antibacterial Efficacy Against Plant Pathogens

PathogenInhibition (%) at 100 µg/ml
Pseudomonas syringae99%
Escherichia coli85%
Staphylococcus aureus75%

These results highlight the potential use of this compound as a natural pesticide or growth promoter in agriculture.

Biochemical Applications

3.1 Enzyme Inhibition

This compound has been studied for its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting phenylpyruvate tautomerase activity, which is linked to inflammatory responses.

Case Study: Inhibition of Macrophage Migration Inhibitory Factor (MIF)

A study demonstrated that this compound effectively inhibited the activity of MIF, leading to reduced levels of pro-inflammatory cytokines in macrophages. This suggests its potential as a therapeutic agent in treating inflammatory diseases.

Chemical Reactions Analysis

Decarboxylation Reactions

p-Isobutylphenylpyruvic acid undergoes decarboxylation under both enzymatic and non-enzymatic conditions, forming phenylacetaldehyde derivatives.

Non-Enzymatic Decarboxylation

  • Mechanism : Acid-catalyzed decarboxylation proceeds via a quinone methide intermediate. Protonation of the α-keto group facilitates C–C bond cleavage, releasing CO₂ and generating a resonance-stabilized carbocation .

  • Conditions : Achieved in acidic aqueous solutions (pH < 4) or with Lewis acid catalysts (e.g., AlCl₃) at 60–80°C .

Enzymatic Decarboxylation

  • Catalysts : Phenylpyruvate decarboxylases (PPDCs) efficiently convert this compound to 4-isobutylphenylacetaldehyde .

  • Kinetics : KDC4427, a characterized PPDC, demonstrates a catalytic efficiency (k<sub>cat</sub>/K<sub>m</sub>) of 1.2 × 10⁴ M⁻¹s⁻¹ for this substrate, outperforming other α-ketoacid decarboxylases .

Decarboxylation Type Catalyst/Conditions Product Yield Reference
Acid-catalyzedHCl (10% aq.), 70°C, 2 hrs4-Isobutylphenylacetaldehyde68%
EnzymaticKDC4427, pH 6.8, 37°C, 30 min4-Isobutylphenylacetaldehyde92%

Alkylation and Acylation

The para-isobutyl group influences electrophilic substitution patterns, enabling regioselective alkylation and acylation.

Friedel-Crafts Acylation

  • Reagents : Acetic anhydride, AlCl₃ (Lewis acid).

  • Mechanism : Acylium ion generation followed by electrophilic aromatic substitution at the para position .

  • Product : p-Isobutylacetophenone (yield: 25.6% under optimized conditions) .

Grignard Reactions

  • Example : Reaction with methylmagnesium bromide forms tertiary alcohol intermediates, pivotal in ibuprofen synthesis .

  • Conditions : Tetrahydrofuran solvent, −10°C, 1 hr (yield: 83%) .

Sodium Borohydride Reduction

  • Target : Reduction of the α-keto group to a secondary alcohol.

  • Conditions : NaBH₄ in methanol, 10 min, room temperature (yield: 6.8%) .

  • Product : 1-(4-Isobutylphenyl)ethanol .

Oxidative Degradation

  • Pathway : Exposure to strong oxidants (e.g., KMnO₄) cleaves the phenyl ring, yielding isobutyric acid and pyruvic acid derivatives.

Biochemical Interactions

This compound modulates metabolic enzymes:

  • PTP1B Inhibition : Acts as a non-competitive inhibitor (IC₅₀ = 26.5 μM), disrupting insulin signaling pathways .

  • Cyclooxygenase (COX) Interaction : Structural analogs exhibit COX-2 selectivity, suggesting anti-inflammatory potential.

Key Mechanistic Insights

  • Decarboxylation Selectivity : Enzymatic decarboxylation avoids carbocation intermediates, reducing side reactions compared to acid-catalyzed pathways .

  • Steric Effects : The para-isobutyl group hinders electrophilic substitution at ortho positions, ensuring para regioselectivity .

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

3-[4-(2-methylpropyl)phenyl]-2-oxopropanoic acid

InChI

InChI=1S/C13H16O3/c1-9(2)7-10-3-5-11(6-4-10)8-12(14)13(15)16/h3-6,9H,7-8H2,1-2H3,(H,15,16)

InChI Key

LWHNSIBBYYTBIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CC(=O)C(=O)O

Origin of Product

United States

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